molecular formula C10H12N2O3 B2769215 (S)-2-Amino-3-(2-carbamoylphenyl)propanoic acid CAS No. 959581-86-3

(S)-2-Amino-3-(2-carbamoylphenyl)propanoic acid

Cat. No.: B2769215
CAS No.: 959581-86-3
M. Wt: 208.217
InChI Key: QDQWGGPXZQIUPR-QMMMGPOBSA-N
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Description

(S)-2-Amino-3-(2-carbamoylphenyl)propanoic acid is a non-proteinogenic amino acid featuring an (S)-configured α-carbon and a phenyl ring substituted at the 2-position with a carbamoyl (-CONH₂) group. This structural motif places it within the broader class of aromatic amino acid derivatives, which are often explored for their pharmacological and biochemical properties. These analogs are frequently studied for applications in protease inhibition, antimicrobial activity, and as intermediates in drug synthesis.

Properties

IUPAC Name

(2S)-2-amino-3-(2-carbamoylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-3-1-2-4-7(6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQWGGPXZQIUPR-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-3-(2-carbamoylphenyl)propanoic acid, also known by its CAS number 959581-86-3, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

  • Chemical Formula : C10H12N2O3
  • Molecular Weight : 208.21 g/mol
  • Purity : >95%
  • Solubility : Soluble in organic solvents; limited data on aqueous solubility.

Synthesis

The compound can be synthesized through various organic reactions involving amino acids and phenyl derivatives. The synthesis typically involves the formation of the carbamoyl group on the phenyl ring, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. This includes effectiveness against drug-resistant strains, highlighting its potential as a lead compound for developing new antibiotics.

  • Minimum Inhibitory Concentrations (MIC) :
    • Methicillin-resistant Staphylococcus aureus (MRSA): MIC values ranging from 1 to 8 µg/mL.
    • Vancomycin-resistant Enterococcus faecalis: MIC values from 0.5 to 2 µg/mL.
    • Other Gram-negative pathogens: MIC values between 8 and 64 µg/mL for organisms like E. coli and K. pneumoniae .

Binding Affinity Studies

Binding assays have shown that this compound analogs possess varying affinities for the EP receptors (EP1-4). These studies indicate that modifications to the side chains can enhance receptor binding and antagonist activity, particularly at the EP3 receptor .

Case Studies

  • Antimicrobial Activity Evaluation :
    A series of compounds based on this compound were tested against a panel of multidrug-resistant bacteria. Results indicated that certain modifications significantly increased activity against MRSA and other resistant strains, suggesting pathways for further development into therapeutic agents .
  • Opioid Receptor Interaction :
    Research has indicated that specific analogs of this compound can act as antagonists at opioid receptors. These findings suggest potential applications in pain management and addiction therapy, where modulation of opioid pathways is critical .

Data Tables

Pathogen MIC (µg/mL) Activity Level
Methicillin-resistant S. aureus1 - 8High
Vancomycin-resistant E. faecalis0.5 - 2High
E. coli32Moderate
K. pneumoniae64Moderate

Scientific Research Applications

Pharmacological Applications

(S)-2-Amino-3-(2-carbamoylphenyl)propanoic acid is primarily studied for its potential as an opioid antagonist , which could lead to safer alternatives for pain management. Research indicates that derivatives of this compound can modulate opioid receptor activity without the adverse effects associated with traditional opioids.

Key Findings:

  • Opioid Receptor Interaction : In vitro studies have shown that the compound can bind selectively to opioid receptors, demonstrating significant antagonist activity. For instance, derivatives exhibited high binding affinities at μ-opioid receptors, suggesting potential therapeutic applications in pain relief .

In Vitro Studies

In vitro investigations have highlighted the compound's ability to influence neural pathways. Analogues of this compound have been tested for their binding affinities against specific receptors, including EP1-4 receptors, indicating their potential in treating inflammatory conditions.

Table 1: Binding Affinities of Derivatives

Compound NameReceptor TypeBinding Affinity (nM)
(S)-Analog 1μ-Receptor1.24
(S)-Analog 2δ-Receptor9.78
(S)-Analog 3κ-Receptor18.9

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds, suggesting that structural modifications can significantly enhance efficacy against pathogens. Certain derivatives demonstrated modest activity against Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antimicrobial agents .

Case Study 1: Development of Opioid Antagonists

A notable study focused on synthesizing analogues of this compound revealed their potential as opioid receptor antagonists. The analogues were evaluated for their ability to bind to various opioid receptors in vitro, with promising results indicating a pathway for developing safer analgesics .

Another investigation assessed how different structural modifications affected the biological activity of this compound derivatives. The study found that even minor changes in the substituents could lead to significant variations in receptor interactions and pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring’s substitution pattern critically influences physicochemical properties and biological activity. Below is a comparative analysis of key derivatives:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
(S)-2-Amino-3-(4-bromophenyl)propanoic acid 4-Bromo C₉H₁₀BrNO₂ 244.09 High-yield Schiff base synthesis (92.4%)
(S)-2-Amino-3-(3-nitrophenyl)propanoic acid 3-Nitro C₉H₁₀N₂O₄ 210.19 Used in protease inhibitor SAR studies
(S)-2-Amino-3-(3-methoxycarbonylphenyl)propanoic acid 3-Methoxycarbonyl C₁₁H₁₃NO₄ 259.69* Intermediate for drug synthesis
(S)-2-Amino-3-(4-boronophenyl)propanoic acid 4-Dioxaborolane C₁₅H₂₂BNO₄ 291.15 Boron-containing probe for imaging
(S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid 3-Chloro-2-fluoro C₉H₁₀Cl₂FNO₂ 254.08 Explored as a halogenated analog

*Hydrochloride salt molecular weight.

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro, bromo): Enhance stability and modulate electronic interactions in protease inhibitors .
  • Boron-Containing Groups : Enable applications in positron emission tomography (PET) imaging or Suzuki-Miyaura cross-couplings .
  • Halogenated Derivatives (e.g., chloro, fluoro): Improve lipophilicity and blood-brain barrier permeability .
Antimicrobial Activity
  • Thiazole-Modified Derivatives: (S)-2-Amino-3-(4-thiazole-phenyl)propanoic acid analogs (e.g., compounds 5a-e, 9a-d) exhibit potent antimycobacterial activity against Mycobacterium tuberculosis H37Ra (MIC: 1.5–6.2 µg/mL) without cytotoxicity to human cells .
Protease Inhibition
  • Oxopyrrolidinyl Derivatives: (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid is a critical residue in SARS-CoV-2 main protease inhibitors (e.g., compound 60), with CC₅₀ > 100 mM, indicating low cytotoxicity . Na-methylation of this residue improves metabolic stability by reducing amide bond hydrolysis .
Neurotoxicity
  • BMAA (2-Amino-3-(methylamino)propanoic acid): Unlike the target compound, BMAA exhibits neurotoxicity linked to amyotrophic lateral sclerosis. It has low blood-brain barrier permeability (permeability-surface area: 2–5 × 10⁻⁵ mL/s/g) but achieves toxic brain concentrations at doses >100 mg/kg .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare (S)-2-Amino-3-(2-carbamoylphenyl)propanoic acid, and how do reaction conditions influence stereochemical purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including protection-deprotection strategies for the amino and carbamoyl groups. For example:

  • Step 1 : Coupling of 2-carbamoylbenzaldehyde with a chiral glycine equivalent (e.g., Evans oxazolidinone) via asymmetric alkylation to establish the (S)-configuration .
  • Step 2 : Hydrolysis of the chiral auxiliary under acidic or basic conditions to yield the free amino acid.
  • Critical Factors : Temperature (< 0°C for stereochemical control), solvent polarity (e.g., THF for solubility), and catalyst selection (e.g., L-proline for enantioselectivity) .
  • Characterization : Confirm stereochemical purity using chiral HPLC (e.g., Chiralpak AD-H column) and compare retention times with known standards .

Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are most reliable?

  • Methodological Answer :

  • Solubility : Assess in aqueous buffers (pH 1–12) and organic solvents (e.g., DMSO, methanol) via gravimetric analysis. The carbamoyl group may enhance water solubility compared to non-polar analogs .
  • Stability : Conduct accelerated degradation studies under heat (40–60°C), light (UV-Vis irradiation), and oxidative conditions (H₂O₂) to identify degradation pathways (e.g., decarbamoylation) .
  • Key Techniques :
  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., aromatic proton splitting patterns) .
  • X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding interactions involving the carbamoyl group .

Q. What preliminary biological screening approaches are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer :

  • In vitro Assays :
  • Enzyme Inhibition : Test against amino acid-processing enzymes (e.g., aminopeptidases) using fluorogenic substrates (e.g., Ala-AMC) .
  • Receptor Binding : Radioligand displacement assays (e.g., GABAₐ or NMDA receptors due to structural similarity to neurotransmitter analogs) .
  • Cell-Based Studies :
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .
  • Uptake Mechanisms : Use radiolabeled (¹⁴C) compound to study transport via amino acid transporters (e.g., LAT1) .

Advanced Research Questions

Q. How does the carbamoyl substituent at the 2-position influence the compound’s reactivity and interaction with biological targets compared to other phenyl derivatives (e.g., nitro, sulfonic acid)?

  • Methodological Answer :

  • Electronic Effects : The carbamoyl group (-CONH₂) is electron-withdrawing, altering the electron density of the phenyl ring. Compare reaction rates in nucleophilic aromatic substitution (e.g., with amines) to derivatives like (S)-2-Amino-3-(3-nitrophenyl)propanoic acid (electron-deficient nitro group) .
  • Biological Interactions :
  • Hydrogen Bonding : The carbamoyl group may form hydrogen bonds with catalytic residues in enzymes (e.g., proteases), as shown in molecular docking studies .
  • Selectivity : Use competitive binding assays to compare affinity for receptors (e.g., mGluR5) against analogs with methyl or halogen substituents .
  • Data Table :
Substituent (Position)LogPIC₅₀ (Enzyme X)Binding Affinity (Receptor Y)
-CONH₂ (2-)0.812 µM15 nM
-NO₂ (3-)1.28 µM45 nM
-SO₃H (4-)-0.5>50 µM120 nM

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer :

  • Source Analysis : Identify variability in experimental conditions (e.g., cell line passage number, assay pH, solvent used for compound dissolution) .
  • Reproducibility Tests :
  • Standardized Protocols : Use harmonized assay kits (e.g., Promega CellTiter-Glo® for cytotoxicity) across labs.
  • Batch Consistency : Compare activity of independently synthesized batches via LC-MS purity checks (>98%) .
  • Meta-Analysis : Aggregate data from PubChem BioAssay (AID 1259401) and ChEMBL to identify trends in structure-activity relationships (SAR) .

Q. What advanced computational methods are effective in predicting the metabolic fate of this compound?

  • Methodological Answer :

  • In silico Tools :
  • ADMET Prediction : Use SwissADME to estimate permeability (Caco-2 model) and cytochrome P450 metabolism .
  • Molecular Dynamics (MD) : Simulate interactions with Phase II enzymes (e.g., UGT1A1 for glucuronidation) over 100-ns trajectories .
  • Validation : Correlate predictions with in vitro hepatocyte clearance studies (e.g., human liver microsomes + NADPH) .

Key Notes for Experimental Design

  • Stereochemical Integrity : Use chiral auxiliaries (e.g., Ellman sulfinamide) during synthesis to avoid racemization .
  • Data Reproducibility : Include positive controls (e.g., known enzyme inhibitors) and validate assays with Z’-factor > 0.5 .
  • Safety : Adhere to OSHA guidelines for handling amino acid derivatives (e.g., PPE, fume hoods) due to potential irritant properties .

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